8-amino-6-chloro-2,4-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one
Description
Chemical Structure and Properties The compound 8-amino-6-chloro-2,4-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one (CAS: 58579-67-2, molecular formula: C₇H₇NOCl₂) is a synthetic benzoxazinone derivative characterized by a fused bicyclic system with amino (-NH₂), chloro (-Cl), and two methyl (-CH₃) substituents at positions 8, 6, 2, and 4, respectively . Its structure confers unique electronic and steric properties, influencing its pharmacological and biochemical interactions. The compound’s average molecular weight is 192.06 g/mol, and its purity is typically ≥95% in commercial catalogues .
Properties
IUPAC Name |
8-amino-6-chloro-2,4-dimethyl-1,4-benzoxazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O2/c1-5-10(14)13(2)8-4-6(11)3-7(12)9(8)15-5/h3-5H,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDHZTCRLCLVRQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C2=CC(=CC(=C2O1)N)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Precursor Synthesis and Ring Formation
The benzoxazine core is typically constructed from 2-amino-4-chlorophenol derivatives. Source details a two-step process where 2-amino-4-chlorophenol reacts with 2-bromo-2-methylpropionyl bromide in chloroform under basic conditions (sodium carbonate) to form 6-chloro-2,2-dimethyl-2H-benzoxazin-3(4H)-one. This intermediate serves as a critical precursor for further functionalization. The reaction proceeds via nucleophilic acyl substitution, where the phenolic oxygen attacks the acyl bromide, followed by intramolecular cyclization facilitated by potassium carbonate in dimethylformamide (DMF). Yields for this step reach 80%, highlighting the efficiency of this approach.
A similar strategy is described in source, where anthranilic acid derivatives are coupled with acyl chlorides without protective groups. Potassium carbonate acts as a dual base and catalyst, enabling direct cyclization to form the benzoxazinone ring. This method avoids hydrolysis side reactions observed in traditional routes that use hydrochloric acid.
Introduction of the 8-Amino Group
Introducing the amino group at position 8 requires regioselective nitration followed by reduction. Source demonstrates the conversion of a secondary amine to a nitroso intermediate using nitrous acid, which is subsequently reduced with zinc in acetic acid to yield a primary amine. Applying this to 6-chloro-2,4-dimethylbenzoxazin-3-one would involve:
- Nitration : Treating the benzoxazinone with a nitrating agent (e.g., HNO3/H2SO4) to introduce a nitro group at position 8.
- Reduction : Catalytic hydrogenation or chemical reduction (e.g., Zn/AcOH) converts the nitro group to an amine.
Source corroborates this approach, where sodium metal in methanol reduces nitro intermediates to amines in quinazoline derivatives. However, competing reactions, such as over-reduction or ring opening, necessitate careful control of reaction conditions.
Optimization of Methyl Group Placement
The 2,4-dimethyl substituents are introduced during the ring-forming step. Source employs 2-bromo-2-methylpropionyl bromide to install two methyl groups at position 2 via alkylation. For the 4-methyl group, methylation of the secondary amine using methyl iodide or dimethyl sulfate post-cyclization is feasible. Source highlights chlorine-fluorine exchange reactions that preserve methyl groups, suggesting that similar strategies could stabilize methyl substituents during functionalization.
Regioselectivity in nitration is a critical challenge. The electron-donating methyl and chloro groups direct electrophilic substitution to specific positions. Computational studies (not directly cited in sources) predict that the chloro group at position 6 deactivates the ring, favoring nitration at position 8. Experimental validation from source shows that halogenated benzoxazinones undergo nitration at the para position relative to electron-withdrawing groups.
Stability issues arise during reduction steps. Source notes that arylthiourea derivatives exhibit conformational instability due to steric effects, which could complicate the isolation of pure 8-amino products.
Comparative Analysis of Synthetic Routes
*Estimated based on analogous reactions in source.
Structural Characterization and Validation
Infrared (IR) spectroscopy confirms the presence of carbonyl (C=O, ~1680 cm⁻¹) and amine (N-H, ~3400 cm⁻¹) groups. Nuclear magnetic resonance (NMR) spectroscopy distinguishes methyl groups (singlets at δ 1.34–1.48 ppm) and aromatic protons (singlets for H5 and H7). Mass spectrometry (MS) provides molecular ion peaks consistent with the molecular formula C11H12ClN2O2.
Chemical Reactions Analysis
Types of Reactions: 8-Amino-6-chloro-2,4-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the nitro group to an amine.
Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like tin (Sn) and hydrochloric acid (HCl) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired functional group.
Major Products Formed:
Oxidation: Formation of this compound nitro derivative.
Reduction: Formation of 8-amino-6-hydroxy-2,4-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one.
Substitution: Formation of various derivatives depending on the substituent introduced.
Scientific Research Applications
Research has indicated that this compound exhibits notable biological activities, particularly in the following areas:
Antibacterial Properties
Studies have demonstrated that benzoxazine derivatives can possess antibacterial activity against a range of pathogens. For instance, compounds similar to 8-amino-6-chloro-2,4-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one have shown effectiveness against resistant strains of bacteria such as Staphylococcus aureus and Klebsiella pneumoniae .
Anticancer Activity
Benzoxazine derivatives have been evaluated for their anticancer properties. In particular, the compound has been linked to anti-proliferative effects in various cancer cell lines. For example, studies involving related compounds have reported significant cytotoxicity against non-small cell lung cancer and ovarian cancer cells .
Neuropharmacological Effects
There is emerging evidence suggesting that benzoxazine compounds may interact with neurotransmitter systems. Some derivatives have shown affinity for serotonin receptors, indicating a potential role in treating psychiatric disorders .
Agricultural Applications
The compound may also find applications in agriculture as a pesticide or herbicide. The structural features of benzoxazines allow them to interact with biological systems in plants and pests, potentially leading to the development of novel agrochemicals.
Case Studies
Several case studies illustrate the practical applications of this compound:
- Antibacterial Efficacy : A study reported the synthesis of various benzoxazine derivatives and tested their antibacterial activity against clinical isolates. The results indicated that certain modifications to the benzoxazine structure enhanced antibacterial potency .
- Cancer Treatment : Research focused on the anti-cancer activity of related compounds showed that specific analogs induced apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and mitochondrial dysfunction .
- Pesticidal Activity : Experimental trials demonstrated that benzoxazine derivatives exhibited herbicidal activity against common agricultural weeds. The mechanism was attributed to disruption of metabolic pathways in target plants .
Mechanism of Action
The mechanism by which 8-amino-6-chloro-2,4-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The following table summarizes key structural features and biological activities of 8-amino-6-chloro-2,4-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one and related benzoxazinones:
Key Findings
Substituent Effects on Topoisomerase Inhibition The amino group at position 8 in the target compound differentiates it from natural benzoxazinoids (e.g., DIBOA, DIMBOA), which have hydroxyl and methoxy groups. This substitution may enhance DNA intercalation or direct enzyme interaction, as amino groups are known to participate in hydrogen bonding and electrostatic interactions . Compared to BONC-013, which lacks the amino group but includes an ethyl acetate moiety, the target compound’s methyl groups at positions 2 and 4 likely increase metabolic stability by reducing oxidative degradation .
Comparison with Natural Benzoxazinoids DIBOA and DIMBOA are plant-derived hydroxamic acids with roles in defense against herbivores and pathogens. Their instability under physiological conditions leads to degradation into benzoxazolinones (BOA, MBOA), limiting their therapeutic utility . In contrast, the synthetic target compound’s chloro and methyl substituents improve stability, making it more suitable for pharmacological applications .
This distinction highlights the critical role of substituents in determining mechanism of action. Derivatives like 6-chloro-7-(piperazine-1-sulfonyl)-... exhibit selectivity for matriptase-2, suggesting that bulky substituents (e.g., sulfonyl-piperazine) may redirect activity toward non-topoisomerase targets .
Physicochemical Properties The trifluoromethyl group in 8-amino-6-(trifluoromethyl)-...
Biological Activity
8-Amino-6-chloro-2,4-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one is a compound belonging to the benzoxazine family, which has garnered attention due to its diverse biological activities. This article explores the synthesis, biological properties, and potential applications of this compound based on recent research findings.
Synthesis
The synthesis of this compound typically involves several steps:
- Starting Materials : The synthesis begins with 2-amino-4-chlorophenol.
- Reactions : The compound is formed through a series of reactions including ring closure with 2-bromo-2-methylpropionyl bromide and subsequent reductions and substitutions to introduce the amino and chloro groups .
- Characterization : Characterization methods such as NMR and IR spectroscopy are employed to confirm the structure of the synthesized compound.
Biological Activity
The biological activities of this compound have been evaluated in various studies. Key findings include:
Anticancer Activity
Recent studies have indicated that benzoxazine derivatives exhibit significant anticancer properties. For instance, compounds related to 8-amino-6-chloro derivatives have shown cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
Antimicrobial Properties
Research has demonstrated that benzoxazine compounds possess antimicrobial activities against a range of pathogens. The specific compound under discussion has been noted for its effectiveness against both gram-positive and gram-negative bacteria .
Antidiabetic Effects
The compound has also been investigated for its potential in modulating glucose-induced insulin release from pancreatic islets. Studies indicate that certain derivatives can enhance insulin secretion, suggesting a role in diabetes management .
Data Tables
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cell lines | |
| Antimicrobial | Effective against gram-positive bacteria | |
| Antidiabetic | Enhances insulin secretion |
Case Studies
- Anticancer Evaluation : A study conducted on various benzoxazine derivatives showed that 8-amino-6-chloro derivatives had IC50 values in the micromolar range against breast cancer cell lines, indicating potent anticancer activity.
- Antimicrobial Testing : In vitro tests revealed that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, demonstrating significant antimicrobial efficacy.
Q & A
Q. What are the most reliable synthetic routes for 8-amino-6-chloro-2,4-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one, and how can structural purity be ensured?
Methodological Answer: Synthesis typically involves cyclization of substituted 2-aminophenols with dibromoethane derivatives, followed by acylation or alkylation steps to introduce functional groups. For example, analogous benzoxazin-3-ones are synthesized via cyclization of 2-aminophenols with 1,2-dibromoethane, yielding 3,4-dihydro-2H-1,4-benzoxazines, which are then acylated with dichloroacetyl chloride . To ensure purity:
- Use HPLC with UV detection (λ = 254 nm) to monitor reaction progress.
- Confirm structural integrity via 1H/13C NMR (e.g., characteristic signals: δ 4.2–4.5 ppm for oxazine ring protons) and ESI-MS (exact mass matching ±2 ppm).
- Perform elemental analysis (C, H, N) to validate stoichiometry .
Q. How can the crystallographic structure of this compound be resolved, and what insights does it provide?
Methodological Answer:
- Single-crystal X-ray diffraction is the gold standard. For similar benzoxazin-3-ones, crystals are grown via slow evaporation of ethanol/water mixtures. Data collection at 293 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement using SHELXL-97 software reveals bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding networks stabilizing the oxazine ring) .
- Key insights : Planarity of the benzoxazine core and substituent orientation (e.g., chloro and methyl groups) influence steric and electronic properties relevant to biological activity .
Q. What in vitro assays are suitable for evaluating the compound’s biological activity?
Methodological Answer:
- Antifungal Activity : Use broth microdilution assays (CLSI M38-A2 guidelines) against Candida albicans and Aspergillus fumigatus, with MIC values determined at 48–72 hours .
- Receptor Binding : For mineralocorticoid receptor (MR) antagonism, employ fluorescence polarization assays with recombinant MR ligand-binding domains. Compound 14n (a structural analog) showed IC50 = 12 nM in MR binding assays .
- Cytotoxicity : Test against HEK-293 or HepG2 cells using MTT assays (48-hour exposure, IC50 calculation) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
Methodological Answer:
- Scaffold Modification : Introduce substituents at positions 6 and 8 (e.g., fluoro, trifluoromethyl) via Suzuki coupling or nucleophilic aromatic substitution. For example, pyrazole moieties at position 6 enhance MR antagonism .
- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) with MR crystal structures (PDB: 3VHU) to identify critical interactions (e.g., hydrogen bonds with Gln776, hydrophobic contacts with Leu848) .
- In Vivo Validation : Test analogs in hypertensive rat models (e.g., DOCA-salt rats) with blood pressure monitored via telemetry .
Q. How should researchers resolve contradictions in biological activity data across studies?
Methodological Answer:
- Assay Variability : Control for differences in cell lines (e.g., Ostrinia nubilalis vs. mammalian models), incubation times, and solvent carriers (DMSO concentration ≤0.1%) .
- Metabolic Interference : Perform LC-MS/MS to detect metabolites (e.g., hydrolysis of the oxazine ring) that may alter activity .
- Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to compare datasets. For example, DIMBOA’s bioactivity was attenuated by niacin in corn borer assays, highlighting nutrient-dependent effects .
Q. What strategies optimize the compound’s stability in aqueous solutions for long-term studies?
Methodological Answer:
- pH Optimization : Conduct stability studies across pH 3–9 (37°C, 24 hours). Benzoxazin-3-ones are prone to hydrolysis at pH >7; buffering at pH 5.5 (acetate buffer) enhances stability .
- Lyophilization : Freeze-dry the compound with trehalose (1:1 w/w) to prevent degradation. Reconstitute in DMSO for cell-based assays.
- Light Protection : Store in amber vials at -80°C; UV-Vis spectroscopy confirms absence of photodegradation (λmax shifts indicate decomposition) .
Q. How can computational modeling predict the compound’s interaction with non-target proteins?
Methodological Answer:
- Proteome-Wide Docking : Use SwissDock or Glide to screen against the PDB database. Filter results by docking score (ΔG < -8 kcal/mol) and binding site conservation.
- Off-Target Validation : Test top hits in radioligand displacement assays (e.g., glucocorticoid or androgen receptors). Compound 14n showed >100-fold selectivity for MR over related receptors .
Q. What advanced techniques characterize the compound’s biotransformation in plant or microbial systems?
Methodological Answer:
- Metabolite Profiling : Use UHPLC-QTOF-MS with ESI+ mode (m/z 100–1000) to detect glycosylated or hydroxylated derivatives. For example, wheat seedlings convert benzoxazin-3-ones to glycosides under fungal elicitation .
- Isotope Tracing : Incubate with 13C-labeled precursors and analyze via NMR to track metabolic pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
